molecular formula C21H28BrNO3 B13864994 Apo-N-Butylhyoscine Bromide; Apohyoscine Butylbromide

Apo-N-Butylhyoscine Bromide; Apohyoscine Butylbromide

Cat. No.: B13864994
M. Wt: 422.4 g/mol
InChI Key: PKUGCYLBJGJIHK-XNEDUVERSA-M
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Description

Apo-N-Butylhyoscine Bromide, also known as Apohyoscine Butylbromide, is a chemical compound with the molecular formula C21H28NO3.Br. It is a derivative of hyoscine, a tropane alkaloid found in plants of the nightshade family. This compound is primarily used for its antispasmodic properties, which help in relieving smooth muscle spasms in the gastrointestinal and genitourinary tracts .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Apo-N-Butylhyoscine Bromide involves several steps, starting from the extraction of hyoscine from natural sources. The hyoscine is then chemically modified to introduce the butyl group and bromide ion. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the reactions. The final product is purified through crystallization or chromatography techniques .

Industrial Production Methods

In industrial settings, the production of Apo-N-Butylhyoscine Bromide is carried out in large-scale reactors. The process involves the continuous feeding of reactants and removal of by-products to ensure high yield and purity. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to monitor the product’s quality throughout the production process .

Chemical Reactions Analysis

Types of Reactions

Apo-N-Butylhyoscine Bromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halide exchange reagents. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various halogenated compounds .

Scientific Research Applications

Apo-N-Butylhyoscine Bromide has a wide range of applications in scientific research:

Mechanism of Action

Apo-N-Butylhyoscine Bromide exerts its effects by blocking the action of acetylcholine on muscarinic receptors in smooth muscle cells. This inhibition prevents the contraction of smooth muscles, thereby relieving spasms. The compound primarily targets the M3 muscarinic receptors, which are responsible for mediating smooth muscle contraction in the gastrointestinal and genitourinary tracts .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Apo-N-Butylhyoscine Bromide is unique due to its specific targeting of M3 muscarinic receptors, which makes it particularly effective in treating smooth muscle spasms without significantly affecting other types of muscarinic receptors. This selectivity reduces the likelihood of side effects commonly associated with non-selective anticholinergic agents .

Properties

Molecular Formula

C21H28BrNO3

Molecular Weight

422.4 g/mol

IUPAC Name

[(1S,2S,4R,5R)-9-butyl-9-methyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-yl] 2-phenylprop-2-enoate;bromide

InChI

InChI=1S/C21H28NO3.BrH/c1-4-5-11-22(3)17-12-16(13-18(22)20-19(17)25-20)24-21(23)14(2)15-9-7-6-8-10-15;/h6-10,16-20H,2,4-5,11-13H2,1,3H3;1H/q+1;/p-1/t16?,17-,18+,19-,20+,22?;

InChI Key

PKUGCYLBJGJIHK-XNEDUVERSA-M

Isomeric SMILES

CCCC[N+]1([C@@H]2CC(C[C@H]1[C@H]3[C@@H]2O3)OC(=O)C(=C)C4=CC=CC=C4)C.[Br-]

Canonical SMILES

CCCC[N+]1(C2CC(CC1C3C2O3)OC(=O)C(=C)C4=CC=CC=C4)C.[Br-]

Origin of Product

United States

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